molecular formula C10H7FO2 B12077210 3-Ethynyl-5-fluoro-benzoic acid methyl ester

3-Ethynyl-5-fluoro-benzoic acid methyl ester

Cat. No.: B12077210
M. Wt: 178.16 g/mol
InChI Key: CJPCRWOGJPWAAT-UHFFFAOYSA-N
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Description

3-Ethynyl-5-fluoro-benzoic acid methyl ester is an organic compound with the molecular formula C10H7FO2. This compound is a derivative of benzoic acid, featuring an ethynyl group at the third position and a fluorine atom at the fifth position on the benzene ring, with a methyl ester functional group. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-fluoro-benzoic acid methyl ester typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-ethynyl-5-fluoro-benzoic acid.

    Esterification: The carboxylic acid group of 3-ethynyl-5-fluoro-benzoic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions, and purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-fluoro-benzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) are employed for the hydrogenation of the ethynyl group.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for ester hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Addition Products: Hydrogenation of the ethynyl group yields the corresponding alkane.

    Hydrolysis Product: Hydrolysis of the ester yields 3-ethynyl-5-fluoro-benzoic acid.

Scientific Research Applications

3-Ethynyl-5-fluoro-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-fluoro-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl and fluorine groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-benzoic acid methyl ester: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Fluoro-benzoic acid methyl ester: Lacks the ethynyl group, which may influence its chemical properties and applications.

    3-Ethynyl-5-chloro-benzoic acid methyl ester:

Uniqueness

3-Ethynyl-5-fluoro-benzoic acid methyl ester is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity in synthetic applications and its potential efficacy in biological systems.

Properties

IUPAC Name

methyl 3-ethynyl-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPCRWOGJPWAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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